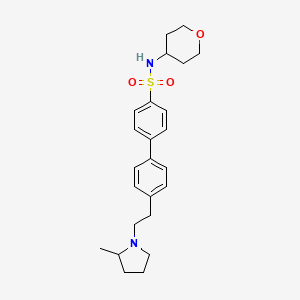
Apd 916;apd916
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APD-916 is a novel drug candidate discovered by Arena Pharmaceuticals. It is a potent and selective inverse agonist of the histamine H3 receptor, primarily developed for the treatment of narcolepsy with cataplexy . The histamine H3 receptor is predominantly expressed in the brain and plays a crucial role in regulating the release of histamine, which is involved in wakefulness and arousal .
Méthodes De Préparation
The synthetic routes and reaction conditions for APD-916 are not extensively detailed in publicly available sources. it is known that APD-916 is a small molecule drug with the molecular formula C23H31NO3S and a molecular weight of 401.56 g/mol .
Analyse Des Réactions Chimiques
APD-916 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxypropylsulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atom in the pyrrolidine ring.
Substitution: The biphenyl structure allows for substitution reactions, particularly at the para positions of the phenyl rings.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of APD-916 .
Applications De Recherche Scientifique
APD-916 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: Investigated for its effects on histamine release and its potential to modulate wakefulness and arousal.
Mécanisme D'action
APD-916 exerts its effects by acting as an inverse agonist of the histamine H3 receptor. This receptor is predominantly expressed in the brain and regulates the release of histamine through presynaptic autoreceptors . By inhibiting these autoreceptors, APD-916 increases the synthesis and release of histamine, which plays a crucial role in arousal and wakefulness . The histaminergic system is also under the control of orexin/hypocretin neurons, which are involved in the regulation of sleep-wake cycles .
Comparaison Avec Des Composés Similaires
APD-916 is unique in its high potency and selectivity as an inverse agonist of the histamine H3 receptor. Similar compounds include:
Pitolisant: Another histamine H3 receptor inverse agonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist with applications in research.
Ciproxifan: A potent histamine H3 receptor antagonist used in scientific studies.
Compared to these compounds, APD-916 has shown promising results in preclinical and clinical studies, particularly in enhancing wakefulness and reducing cataplexy episodes .
Propriétés
Formule moléculaire |
C24H32N2O3S |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
4-[4-[2-(2-methylpyrrolidin-1-yl)ethyl]phenyl]-N-(oxan-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H32N2O3S/c1-19-3-2-15-26(19)16-12-20-4-6-21(7-5-20)22-8-10-24(11-9-22)30(27,28)25-23-13-17-29-18-14-23/h4-11,19,23,25H,2-3,12-18H2,1H3 |
Clé InChI |
RRAGUTZCGCIMCD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















